molecular formula C22H24N2O2 B6994617 5-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-5-oxopentanenitrile

5-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-5-oxopentanenitrile

Cat. No.: B6994617
M. Wt: 348.4 g/mol
InChI Key: XYMXYFMDKDEUCU-HXUWFJFHSA-N
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Description

5-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-5-oxopentanenitrile is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-5-oxopentanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Diphenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction, where diphenylmethane is introduced to the pyrrolidine ring.

    Formation of the Nitrile Group: The nitrile group is typically introduced through a cyanation reaction, using reagents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-5-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium cyanide, potassium cyanide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-5-oxopentanenitrile has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is used as a precursor in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-5-oxopentanenitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-5-oxopentanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    5-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-5-oxopentanamide: Similar structure but with an amide group instead of a nitrile group.

Uniqueness

5-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-5-oxopentanenitrile is unique due to the presence of both a hydroxy group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-5-oxopentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c23-16-8-7-15-21(25)24-17-9-14-20(24)22(26,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-6,10-13,20,26H,7-9,14-15,17H2/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMXYFMDKDEUCU-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCCC#N)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CCCC#N)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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